An In-depth Technical Guide to the Physical Properties of 2,6-Dihydroxybenzaldehyde
An In-depth Technical Guide to the Physical Properties of 2,6-Dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dihydroxybenzaldehyde is an aromatic organic compound that holds significant interest within the scientific community, particularly in the fields of pharmaceutical development and organic synthesis. Its unique chemical structure, featuring a benzene (B151609) ring substituted with two hydroxyl groups and an aldehyde functional group, imparts a range of physical and chemical properties that make it a valuable precursor and intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dihydroxybenzaldehyde, detailed experimental protocols for their determination, and an exploration of its relevance in drug development.
Core Physical and Chemical Properties
2,6-Dihydroxybenzaldehyde is typically a white to light yellow crystalline solid.[1][2] The presence of two hydroxyl groups and an aldehyde group on the benzene ring significantly influences its physical characteristics, including its melting point, boiling point, and solubility.
Quantitative Physical Properties
A summary of the key quantitative physical properties of 2,6-Dihydroxybenzaldehyde is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 387-46-2 | [1][2] |
| Molecular Formula | C₇H₆O₃ | [1][3] |
| Molecular Weight | 138.12 g/mol | [3] |
| Appearance | White to light yellow crystalline solid | [1][2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and organic solvents | [2] |
| pKa | 7.66 ± 0.10 (Predicted) | [2] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of organic compounds. Below are the available spectral data for 2,6-Dihydroxybenzaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms within a molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 11.25 | s | 2H | -OH | [4] |
| 10.25 | s | 1H | -CHO | [4] |
| 7.36 | m | 1H | Ar-H | [4] |
| 6.36 | d (J = 8.4 Hz) | 2H | Ar-H | [4] |
Note: The spectrum was recorded in DMSO-d₆ at 300 MHz.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹³C NMR data for 2,6-Dihydroxybenzaldehyde was found in the search results.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. While specific peak values for 2,6-Dihydroxybenzaldehyde are not detailed in the provided search results, the presence of hydroxyl (-OH) and aldehyde (-CHO) groups can be confirmed by this technique.[1]
UV-Visible (UV-Vis) Spectroscopy
No experimental UV-Visible spectral data for 2,6-Dihydroxybenzaldehyde was found in the search results.
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key physical and spectral properties of 2,6-Dihydroxybenzaldehyde.
Melting Point Determination
Objective: To determine the temperature range over which the solid 2,6-Dihydroxybenzaldehyde transitions into a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 2,6-Dihydroxybenzaldehyde is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, to ensure uniform temperature distribution.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range represents the melting point of the substance.
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of liquid 2,6-Dihydroxybenzaldehyde equals the atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of 2,6-Dihydroxybenzaldehyde is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).
-
Heating: The bath is heated gently and uniformly.
-
Observation: As the liquid heats, air trapped in the capillary tube will expand and escape as bubbles. The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Objective: To assess the solubility of 2,6-Dihydroxybenzaldehyde in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) is selected.
-
Procedure: A small, accurately weighed amount of 2,6-Dihydroxybenzaldehyde (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute). The solubility is observed and categorized as soluble, partially soluble, or insoluble based on the visual presence of undissolved solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 2,6-Dihydroxybenzaldehyde.
Methodology:
-
Sample Preparation: A small amount of 2,6-Dihydroxybenzaldehyde (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: The NMR tube is placed in the NMR spectrometer.
-
Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,6-Dihydroxybenzaldehyde.
Methodology:
-
Sample Preparation: A small amount of the solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.
-
Instrumentation: The sample is placed in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which is then analyzed for characteristic absorption bands.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance of 2,6-Dihydroxybenzaldehyde.
Methodology:
-
Sample Preparation: A dilute solution of 2,6-Dihydroxybenzaldehyde is prepared in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: A UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a blank to zero the instrument.
-
Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength, and the wavelength(s) of maximum absorbance (λmax) are identified.
Relevance in Drug Development
2,6-Dihydroxybenzaldehyde serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both nucleophilic hydroxyl groups and an electrophilic aldehyde group, allows for a wide range of chemical transformations.
One notable application is its use as a key intermediate in the synthesis of Voxelotor , a drug approved for the treatment of sickle cell disease. Sickle cell disease is a genetic disorder characterized by the polymerization of deoxygenated hemoglobin, leading to red blood cell sickling and subsequent complications. Voxelotor works by increasing the affinity of hemoglobin for oxygen, thereby inhibiting its polymerization. The synthesis of Voxelotor involves the incorporation of the 2,6-dihydroxyphenyl moiety, highlighting the importance of 2,6-Dihydroxybenzaldehyde in the development of novel therapeutics.
While no direct involvement of 2,6-Dihydroxybenzaldehyde in specific signaling pathways has been identified in the provided search results, its derivatives are of interest. For instance, a glycosylated derivative, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, has been shown to suppress damage in human dermal fibroblasts by regulating oxidative and inflammatory responses, suggesting a potential role in modulating pathways related to skin aging and inflammation.
Conclusion
2,6-Dihydroxybenzaldehyde is a versatile organic compound with a well-defined set of physical properties that are crucial for its application in research and development. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their determination. The spectroscopic data, particularly the ¹H NMR, offers a clear signature for its identification and structural confirmation. Its role as a key intermediate in the synthesis of the sickle cell disease drug Voxelotor underscores its significance in the pharmaceutical industry. Further research into the biological activities of 2,6-Dihydroxybenzaldehyde and its derivatives may unveil new therapeutic applications and an understanding of their interactions with biological signaling pathways.
